Cyclopentylhydrazine dihydrochloride

概要

説明

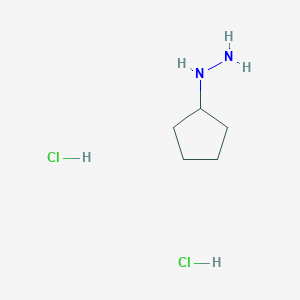

Cyclopentylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is an amine derivative and is often used as an intermediate in pharmaceutical synthesis. The compound is known for its reactivity and is utilized in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of cyclopentylhydrazine dihydrochloride typically involves a two-step process:

Synthesis of 2-cyclopentylhydrazinecarboxylic acid tert-butyl ester: This step involves the reaction of cyclopentanone with hydrazine hydrate in the presence of a suitable catalyst.

Conversion to this compound: The ester is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .

化学反応の分析

Cyclocondensation Reactions

Cyclopentylhydrazine dihydrochloride serves as a precursor in pyrazole synthesis via cyclocondensation with carbonyl-containing substrates.

Key Reagents and Conditions

-

β-Ketonitriles : React under reflux with ethanol and sodium hydroxide to form 5-aminopyrazole derivatives .

-

N-Substituted isatins : Condensation at elevated temperatures yields spirocyclic pyrazole-oxindole hybrids .

Example Reaction Pathway

textCyclopentylhydrazine + β-ketonitrile → 5-Aminopyrazole derivative + NH₃↑

Yield Range : 65–85% (dependent on substituent electronic effects) .

Nucleophilic Substitution Reactions

The hydrazine group acts as a nucleophile, participating in substitutions with electrophilic agents.

Common Electrophiles

-

Arylsulfonyl hydrazides : React under N-iodosuccinimide (NIS) catalysis to form 5-amino-4-arylthio-1H-pyrazoles .

-

Alkyl/Acyl halides : Form substituted hydrazine derivatives in polar aprotic solvents (e.g., DMF) .

Mechanistic Insight

-

Initial attack by the hydrazine’s lone pair on electrophilic centers.

-

Subsequent elimination or rearrangement steps stabilize the product .

Oxidation and Reduction Reactions

The compound undergoes redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic), H₂O₂ | Cyclopentylhydrazone | High (>90%) |

| Reduction | LiAlH₄, THF, 0°C | Cyclopentylamine | Moderate (70–80%) |

Key Observation : Oxidation to hydrazones is favored in acidic media, while reduction requires anhydrous conditions .

Rearrangement and Domino Reactions

FeCl₂·H₂O catalyzes domino rearrangements via aziridine intermediates:

-

Fe²⁺ coordinates to the hydrazine substrate.

-

N–O bond cleavage forms a Fe-nitrene complex.

-

Aziridine ring opening and 1,5-cyclization yield pyrazole derivatives .

Catalytic Efficiency : Turnover numbers (TON) reach 120 under optimized conditions .

Biochemical Interactions

While primarily a synthetic intermediate, its biological activity stems from:

科学的研究の応用

Pharmacological Applications

1.1 Treatment of Neurological Disorders

Cyclopentylhydrazine dihydrochloride has been investigated for its therapeutic potential in treating conditions such as Parkinson's disease, depression, and schizophrenia. Its mechanism involves the inhibition of specific enzymes that are implicated in these disorders. For instance, it has been shown to inhibit the phosphorylation of proteins involved in cellular signaling pathways, which may contribute to its neuroprotective effects .

1.2 Cancer Therapy

The compound exhibits significant anti-cancer properties, particularly as a potent inhibitor of tyrosine kinases, which play a crucial role in the growth and proliferation of cancer cells. In vitro studies have demonstrated its effectiveness in inhibiting the growth of human breast cancer cells by disrupting cellular functions critical for tumor survival . Additionally, it has shown promise in inhibiting amyloid plaque formation associated with Alzheimer's disease, indicating its potential utility in treating neurodegenerative conditions .

Mechanistic Insights

2.1 Enzyme Inhibition

This compound acts as an inhibitor of Hsp90 (Heat Shock Protein 90), which is essential for the stability and function of various client proteins involved in cancer and fungal resistance. By selectively targeting fungal Hsp90 isoforms, it presents a potential avenue for developing antifungal therapies without affecting human cells .

2.2 Dual Inhibition Mechanism

Recent studies suggest that compounds similar to this compound can act as dual inhibitors of phosphodiesterases (PDEs) and histone deacetylases (HDACs). This dual action may enhance cognitive functions and memory performance by modulating signaling pathways associated with synaptic plasticity .

Neuroprotective Effects

In animal models of Alzheimer's disease, this compound demonstrated improved memory performance and enhanced synaptic plasticity through activation of the cAMP response element-binding (CREB) signaling pathway. This pathway is crucial for long-term memory formation, suggesting that this compound could be beneficial in cognitive impairment scenarios .

Anticancer Activity

A study focusing on the anticancer properties revealed that this compound effectively inhibited cell proliferation in various cancer cell lines, including breast cancer cells. The inhibition was attributed to its ability to interfere with tyrosine kinase activity, leading to reduced cell viability and increased apoptosis .

作用機序

The mechanism of action of cyclopentylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

- Cyclopentylhydrazine

- Cyclopentylhydrazine hydrochloride

- Valeric acid hydrazide

- Neopentylhydrazine dihydrochloride

Uniqueness

Cyclopentylhydrazine dihydrochloride is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in various synthetic processes. Additionally, its use in pharmaceutical synthesis highlights its importance in the development of new drugs and therapeutic agents .

生物活性

Cyclopentylhydrazine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

This compound, with the molecular formula CHClN, is a hydrazine derivative that has been associated with various pharmacological effects. Its structure includes a cyclopentyl moiety attached to a hydrazine functional group, which is known to influence its biological interactions.

1. Antitumor Activity

Research has indicated that cyclopentylhydrazine derivatives exhibit significant antitumor properties. A study demonstrated that compounds derived from hydrazines could inhibit lysine-specific demethylase 1 (LSD1), a target implicated in various cancers, including gastric cancer .

2. Antimicrobial Effects

This compound has shown promising antibacterial and antifungal activities. Studies have reported its efficacy against several bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens . The mechanism of action appears to involve the modulation of virulence factors in pathogenic microorganisms, enhancing its potential as an antimicrobial agent.

3. Neuroprotective Properties

Emerging evidence suggests that cyclopentylhydrazine may have neuroprotective effects. In animal models of Alzheimer's disease, it has been shown to reverse cognitive deficits and restore synaptic plasticity by inhibiting histone deacetylases (HDACs), which are involved in gene regulation linked to memory and learning .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: In a model of Alzheimer's disease, administration of cyclopentylhydrazine improved cognitive function and synaptic integrity, suggesting its role as an HDAC inhibitor .

- Case Study 2: A series of experiments demonstrated that cyclopentylhydrazine derivatives exhibited selective cytotoxicity against cancer cell lines, indicating their potential for targeted cancer therapy .

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound acts on specific enzymes involved in tumor progression and microbial virulence.

- Gene Regulation: By modulating histone acetylation, it influences gene expression associated with neuroprotection and memory enhancement.

特性

IUPAC Name |

cyclopentylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQRIFDTYLBNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592987 | |

| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645372-27-6 | |

| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。